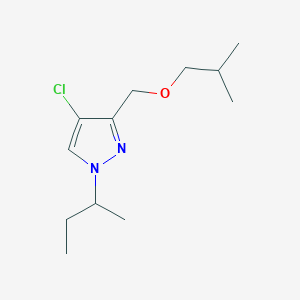

![molecular formula C26H22ClN3O2S B2799688 (2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892415-01-9](/img/structure/B2799688.png)

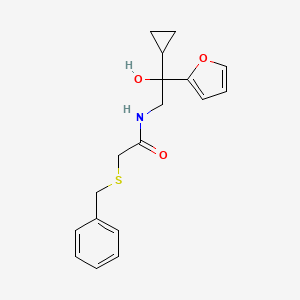

(2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a thioether (R-S-R’) functional group, where sulfur is connected to an aryl group and a benzyl group . It also contains a pyrano ring, which is a six-membered heterocyclic, non-aromatic ring with one oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a cyclization process . The thioether could be introduced through a nucleophilic substitution reaction with a suitable sulfur nucleophile .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrano rings, and the thioether functional group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the hydrogen atoms on the nitrogen atoms of the pyrimidine ring could be acidic and susceptible to deprotonation . The sulfur atom in the thioether group could act as a nucleophile in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be soluble in organic solvents due to the presence of the aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

A series of new thioxopyrimidine, 4H-pyrans, pyranopyridine, and pyranopyrimidine derivatives were prepared through reactions involving thioxo-dihydropyrimidinone and amino-pyrano[2,3-d]pyrimidine carbonitrile with various reagents. These compounds were characterized by IR, 1H-NMR, and mass spectral studies, indicating their potential for biological activity due to their complex heterocyclic structures (Elian, Abdelhafiz, & abdelreheim, 2014).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds underwent evaluation for their in vitro antimicrobial and anticancer activities, showing significant potential compared to reference drugs like doxorubicin. This highlights their utility in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking Studies

Molecular docking studies were conducted on new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating their anticancer and antimicrobial properties. These studies offer insights into the potential use of these compounds in overcoming resistance to pharmaceutical drugs, highlighting the importance of heterocyclic compounds in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).

Green Synthetic Approaches

The synthesis of pyrano[2,3-d]pyrimidine derivatives through a one-pot four-component reaction catalyzed by L-Proline represents a greener and more efficient method for producing these compounds. This approach emphasizes the importance of eco-friendly methods in chemical synthesis, producing high yields with operational simplicity (Yadav, Lim, Kim, & Jeong, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further exploration of its potential uses. For example, if it shows promising biological activity, it could be developed into a drug . Further studies could also explore its chemical reactivity and potential applications in chemical synthesis .

Propriétés

IUPAC Name |

[5-(3-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O2S/c1-15-5-3-6-17(9-15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)18-7-4-8-20(27)10-18/h3-10,12,31H,11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTLKKBCGTWPCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

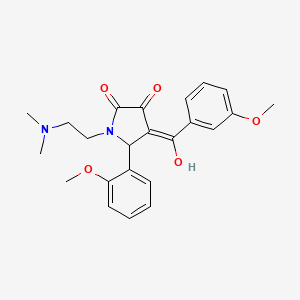

![tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2799605.png)

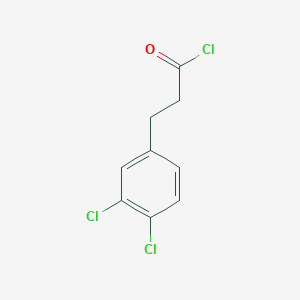

![4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2799612.png)

amine dihydrochloride](/img/structure/B2799617.png)

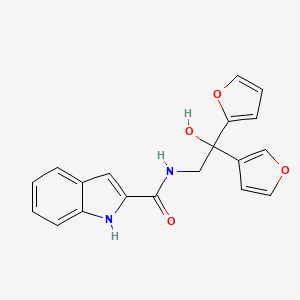

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2799619.png)

![N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2799622.png)

![3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2799623.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2799625.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2799626.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2799627.png)